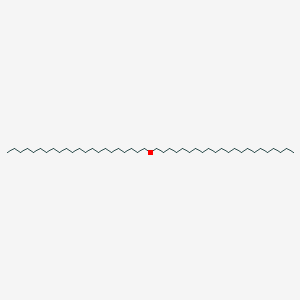

1-(Docosyloxy)docosane

Beschreibung

1-(Docosyloxy)docosane is a long-chain symmetrical ether with the chemical formula C₄₄H₉₀O, formed by two docosyl (C₂₂H₄₅) groups linked via an oxygen atom. This compound belongs to the class of dialkyl ethers, characterized by their low polarity, high hydrophobicity, and stability under neutral conditions.

Eigenschaften

Molekularformel |

C44H90O |

|---|---|

Molekulargewicht |

635.2 g/mol |

IUPAC-Name |

1-docosoxydocosane |

InChI |

InChI=1S/C44H90O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |

InChI-Schlüssel |

JPPRXACMNPYJNK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Docosyloxy)docosane can be synthesized through the reaction of docosanol with docosyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows: [ \text{Docosanol} + \text{Docosyl Bromide} \xrightarrow{\text{NaH}} \text{1-(Docosyloxy)docosane} + \text{NaBr} ]

Industrial Production Methods: Industrial production of 1-(Docosyloxy)docosane involves similar synthetic routes but on a larger scale. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels required for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Docosyloxy)docosane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize 1-(Docosyloxy)docosane to form corresponding carboxylic acids.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.

Major Products Formed:

Substitution: Formation of halogenated derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Docosyloxy)docosane has a wide range of applications in scientific research:

Biology: Studied for its role in membrane biophysics and as a model compound for understanding lipid interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Wirkmechanismus

The mechanism of action of 1-(Docosyloxy)docosane involves its interaction with lipid membranes. The long aliphatic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and stability. This property is particularly useful in drug delivery systems where it can enhance the permeability and retention of therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Functional Group and Molecular Properties

The functional group defines reactivity and physical properties. Below is a comparative analysis:

Key Observations :

- Molecular Weight : The ether’s larger size (C₄₄ vs. C₂₂ analogs) suggests higher melting points and lower solubility in polar solvents compared to smaller analogs.

- Reactivity : Ethers are less reactive than alcohols (oxidation, esterification) and alkenes (addition reactions). 1-Bromodocosane, as an alkyl halide, is reactive in nucleophilic substitutions .

Physical Properties

Physical properties are influenced by chain length and functional groups:

Key Observations :

- Melting Points: Docosane’s lower melting point (44–46°C) compared to 1-docosanol (71–73°C) reflects weaker intermolecular forces (van der Waals vs. hydrogen bonding in alcohols). The ether’s melting point is expected to align with other long-chain ethers, likely >70°C.

- Solubility : All compounds are hydrophobic, with negligible water solubility due to long alkyl chains.

Key Observations :

Toxicity and Environmental Impact

Key Observations :

- 1-Docosanol’s safety profile supports its use in consumer products .

- Long-chain alkanes like docosane are considered environmentally benign due to low reactivity and bioavailability .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.